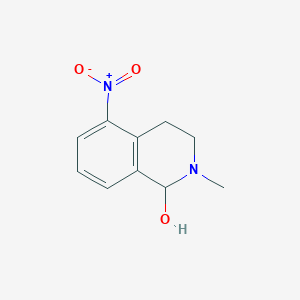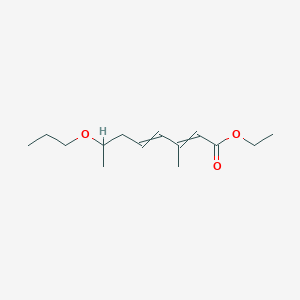
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate is an organic compound belonging to the ester family Esters are known for their distinctive fragrances and are widely used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-7-propoxyocta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using distillation or chromatography techniques to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-7-propoxyocta-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl salicylate: Known for its wintergreen scent, used in topical analgesics.
Ethyl butyrate: Has a pineapple-like odor, used in flavorings and fragrances.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
88357-46-4 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
ethyl 3-methyl-7-propoxyocta-2,4-dienoate |
InChI |
InChI=1S/C14H24O3/c1-5-10-17-13(4)9-7-8-12(3)11-14(15)16-6-2/h7-8,11,13H,5-6,9-10H2,1-4H3 |
Clave InChI |
HYKQWQUAKKYBMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)CC=CC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



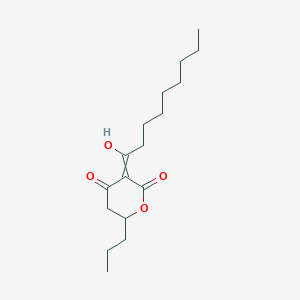
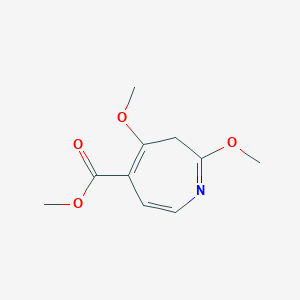
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
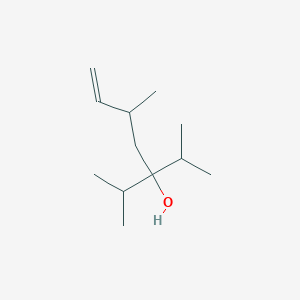
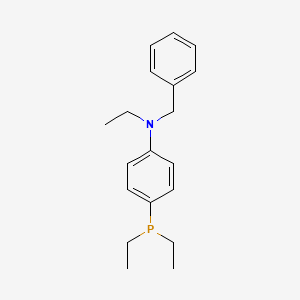

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
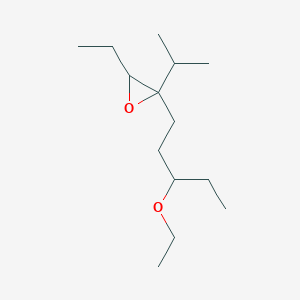
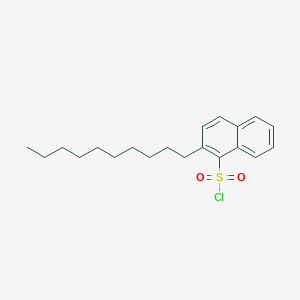
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
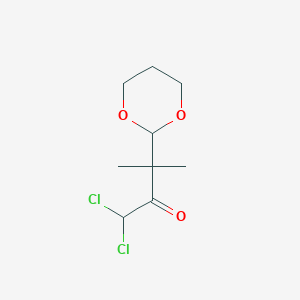
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)
